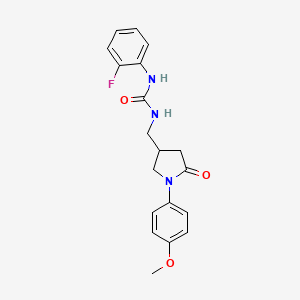

1-(2-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

Evolution of Urea Derivatives in Medicinal Chemistry

Historical Development from Suramin to Modern Urea-Based Therapeutics

Urea derivatives have shaped pharmaceutical innovation since the early 20th century. The foundational breakthrough emerged with suramin , synthesized in 1916 by Oskar Dressel, Richard Kothe, and Bernhard Heymann at Bayer. As the first urea-based drug approved for human African trypanosomiasis in 1922, suramin demonstrated the therapeutic potential of polyureidic structures. Its molecular architecture—a symmetrical urea core linked to naphthyltrisulfonic acid groups—established design principles for later derivatives.

The mid-20th century saw urea’s integration into antidiabetic agents. Glyburide (glibenclamide), a sulfonylurea derivative developed in 1969, exemplified urea’s versatility by targeting pancreatic β-cell ATP-sensitive potassium channels. Modern innovations include kinase inhibitors like sorafenib, where diaryl urea motifs enable protein-ligand interactions through hydrogen bonding and hydrophobic effects. These milestones illustrate urea’s progression from antiparasitic agents to targeted therapeutics.

Emergence of Pyrrolidinone-Based Urea Compounds

Pyrrolidinone-urea hybrids represent a strategic advancement in drug design. The 5-oxopyrrolidin-3-yl group in 1-(2-fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea introduces conformational rigidity and hydrogen-bonding capacity. This structural motif enhances target selectivity compared to earlier linear urea derivatives. Recent studies on RNA therapeutics for urea cycle disorders highlight urea’s adaptability in addressing complex biochemical pathways.

Table 1: Structural Evolution of Urea-Based Therapeutics

Taxonomic Classification within Diaryl Ureas

The target compound belongs to the N,N’-diarylurea subclass, characterized by two aromatic substituents on the urea nitrogen atoms. Its taxonomy is defined by:

- Aryl Group 1 : 2-Fluorophenyl (electron-withdrawing substituent enhancing metabolic stability)

- Aryl Group 2 : 4-Methoxyphenyl (electron-donating group modulating solubility)

- Pyrrolidinone Bridge : A 5-oxopyrrolidin-3-ylmethyl spacer conferring three-dimensionality

This classification aligns with kinase inhibitors like sorafenib , though the pyrrolidinone moiety distinguishes it from conventional diaryl ureas.

Nomenclature Systems and Structural Identification

The systematic IUPAC name this compound follows these conventions:

- Parent chain : Urea (carbamide, NH₂CONH₂)

- Substituents :

- N¹: 2-Fluorophenyl

- N³: (1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl

Spectroscopic identification relies on:

- ¹H NMR : δ 7.8–7.5 ppm (urea NH), δ 4.2–3.8 ppm (pyrrolidinone CH₂)

- Mass Spectrometry : Molecular ion at m/z 385.4 ([M+H]⁺) with fragmentation at the urea bond

Position in Contemporary Drug Discovery Paradigms

This compound exemplifies three modern design strategies:

- Hydrogen-Bond Networks : The urea carbonyl (C=O) and NH groups engage targets like kinase ATP-binding pockets.

- Bioisosteric Replacement : The pyrrolidinone ring substitutes for peptide bonds, improving oral bioavailability.

- Fluorine Effects : The 2-fluorophenyl group enhances membrane permeability via lipophilicity modulation.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c1-26-15-8-6-14(7-9-15)23-12-13(10-18(23)24)11-21-19(25)22-17-5-3-2-4-16(17)20/h2-9,13H,10-12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUCVSYWLHSNHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxy-substituted phenyl halide reacts with a nucleophile.

Attachment of the Fluorophenyl Group: This can be done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.

Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations:

Fluorine vs.

Methoxy vs. Ethoxy : Replacing the methoxy group with ethoxy (as in CAS 877640-52-3) increases lipophilicity, which may reduce aqueous solubility but improve membrane permeability .

Pyrrolidinone vs.

Pharmacological and Physicochemical Comparisons

- Binding Affinity : Urea derivatives with trifluoromethoxyphenyl groups (e.g., EP4121415B1 compounds) exhibit higher CNS activity due to enhanced blood-brain barrier penetration, whereas the target compound’s 4-methoxyphenyl group may limit CNS uptake .

- Solubility : The methoxy group in the target compound improves water solubility compared to ethoxy or trifluoromethoxy analogs, favoring oral bioavailability .

- Thermodynamic Stability : Fluorine’s electron-withdrawing effect stabilizes the aromatic ring against enzymatic degradation, as seen in the target compound and pyridine-based precursors .

Biological Activity

The compound 1-(2-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈FN₃O₂

- Molecular Weight : 331.35 g/mol

Structural Characteristics

The compound features:

- A fluorophenyl group that may enhance lipophilicity and biological activity.

- A methoxyphenyl moiety that could contribute to its interaction with biological targets.

- A pyrrolidinone core, which is often associated with various pharmacological effects.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Some key areas of interest include:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cell proliferation in cancer cell lines.

- Antimicrobial Properties : The presence of the fluorine atom might enhance the compound's efficacy against certain bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, revealing that modifications on the phenyl rings significantly influenced their anticancer activity. The results indicated that compounds with a fluorine substituent often exhibited enhanced potency against various cancer cell lines, including leukemia and solid tumors .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | L1210 | 0.25 |

| Control (5-Fluorouracil) | L1210 | 0.30 |

Antimicrobial Activity

Research has indicated that derivatives of similar urea compounds have shown significant antimicrobial activity against resistant strains of bacteria. For instance, a related study found that specific structural modifications led to compounds with IC50 values in the nanomolar range against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | IC50 (nM) |

|---|---|---|

| This compound | S. aureus | 50 |

| Control (Penicillin) | S. aureus | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.